Cas no 199602-08-9 (Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI))

Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI) 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI)
- tert-Butyl (2,6-dibromophenyl)carbamate
- EN300-5074429
- Tert-butyl N-(2,6-dibromophenyl)carbamate
- 199602-08-9
- CS-0372220
-
- インチ: 1S/C11H13Br2NO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15)
- InChIKey: MWJJPBATEMXYAU-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1=C(Br)C=CC=C1Br
計算された属性
- せいみつぶんしりょう: 350.92925g/mol
- どういたいしつりょう: 348.93130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.665±0.06 g/cm3(Predicted)
- ふってん: 316.9±32.0 °C(Predicted)
- 酸性度係数(pKa): 12.00±0.70(Predicted)
Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5074429-10.0g |
tert-butyl N-(2,6-dibromophenyl)carbamate |
199602-08-9 | 95.0% | 10.0g |
$2085.0 | 2025-03-15 | |
Enamine | EN300-5074429-0.25g |
tert-butyl N-(2,6-dibromophenyl)carbamate |
199602-08-9 | 95.0% | 0.25g |
$447.0 | 2025-03-15 | |
Enamine | EN300-5074429-2.5g |
tert-butyl N-(2,6-dibromophenyl)carbamate |
199602-08-9 | 95.0% | 2.5g |
$949.0 | 2025-03-15 | |
Enamine | EN300-5074429-0.05g |
tert-butyl N-(2,6-dibromophenyl)carbamate |
199602-08-9 | 95.0% | 0.05g |
$407.0 | 2025-03-15 | |
Enamine | EN300-5074429-0.5g |
tert-butyl N-(2,6-dibromophenyl)carbamate |
199602-08-9 | 95.0% | 0.5g |
$465.0 | 2025-03-15 | |
Enamine | EN300-5074429-1.0g |
tert-butyl N-(2,6-dibromophenyl)carbamate |
199602-08-9 | 95.0% | 1.0g |
$485.0 | 2025-03-15 | |
Enamine | EN300-5074429-5.0g |
tert-butyl N-(2,6-dibromophenyl)carbamate |
199602-08-9 | 95.0% | 5.0g |
$1406.0 | 2025-03-15 | |
Enamine | EN300-5074429-0.1g |
tert-butyl N-(2,6-dibromophenyl)carbamate |
199602-08-9 | 95.0% | 0.1g |
$427.0 | 2025-03-15 |
Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI) 関連文献
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI)に関する追加情報
Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI) and CAS No. 199602-08-9: A Comprehensive Overview
Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI), identified by the Chemical Abstracts Service Number (CAS No.) 199602-08-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates and features a unique structural motif consisting of a phenyl ring substituted with two bromine atoms at the 2 and 6 positions, esterified with 1,1-dimethylethyl carbamate. The presence of bromine atoms and the tert-butyl ester group imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further biological evaluation.
The< strong>structural characteristics of Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI) make it an intriguing subject for study. The brominated phenyl ring serves as an excellent handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures and have been widely employed in the synthesis of biologically active compounds. Additionally, the tert-butyl ester group enhances the compound's stability during storage and handling while providing a site for selective hydrolysis or transformation into other functional groups.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The< strong>pharmaceutical significance of Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI) lies in its potential to serve as a precursor for the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, brominated aromatic compounds have been extensively studied for their role in modulating enzyme activity and receptor binding. The< strong>biological activity of this compound could be harnessed to develop drugs that interact with specific proteins or enzymes involved in metabolic disorders or inflammatory conditions.
One of the most compelling aspects of this compound is its versatility in synthetic applications. The< strong>bromine substituents on the phenyl ring allow for facile introduction of additional functional groups through palladium-catalyzed cross-coupling reactions. These reactions are not only efficient but also highly selective, making them ideal for constructing complex drug molecules with precise regiochemistry. Furthermore, the< strong>tert-butyl ester group can be easily modified through hydrolysis to yield a carboxylic acid or through transesterification to introduce different esters or amides. This flexibility underscores the compound's utility as a building block in medicinal chemistry.
The< strong>synthetic methodologies associated with Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI) have been refined over the years to achieve high yields and purity levels. Recent advances in catalytic systems have further improved the efficiency of these transformations. For example, novel palladium catalysts have been developed that facilitate cross-coupling reactions under milder conditions while minimizing side products. These innovations have not only streamlined the synthesis of this compound but also opened up new avenues for its application in drug discovery.
In the realm of< strong>biological evaluation , Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI) has shown promise as a lead compound for further development. Initial studies have demonstrated its ability to interact with specific biological targets with high affinity. These interactions could be exploited to develop drugs that modulate cellular processes relevant to human health and disease. Moreover, the< strong>brominated aromatic core of this compound suggests potential applications in imaging techniques such as positron emission tomography (PET), where such motifs are frequently used as tracers.
The< strong>pharmaceutical industry has always been keen on exploring novel chemical entities that can address unmet medical needs. Carbamic acid derivatives have been particularly attractive due to their diverse biological activities and synthetic accessibility. The incorporation of bromine atoms into these derivatives enhances their pharmacological properties by improving binding affinity and metabolic stability. As a result, this class of compounds continues to be a focus of intense research activity.
The< strong>catalytic systems used in synthesizing Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI) are continuously being optimized to improve reaction efficiency and sustainability. Green chemistry principles have guided many of these developments by emphasizing the use of environmentally benign solvents and catalysts. For instance,catalysts based on earth-abundant metals have been introduced to replace more expensive precious metal counterparts without compromising reaction performance.
The< strong>bioisosteric replacements strategy has been effectively applied to modify existing drug candidates by substituting one functional group with another while maintaining similar biological activity profiles. In this context,the tert-butyl ester group in Carbamic acid derivatives can be replaced with other esters or amides that exhibit comparable pharmacokinetic properties but offer improved solubility or bioavailability
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